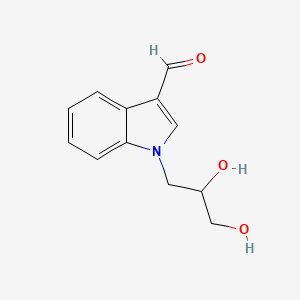

1-(2,3-Dihydroxypropyl)-1H-indole-3-carbaldehyde

Description

Properties

IUPAC Name |

1-(2,3-dihydroxypropyl)indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-7-9-5-13(6-10(16)8-15)12-4-2-1-3-11(9)12/h1-5,7,10,15-16H,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFMDBUJDCKMLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC(CO)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydroxypropyl)-1H-indole-3-carbaldehyde typically involves the following steps:

Starting Material: The synthesis begins with indole, a bicyclic aromatic heterocycle.

Functionalization: The indole is functionalized at the 3-position to introduce the aldehyde group. This can be achieved through a Vilsmeier-Haack reaction, where indole reacts with a formylating agent such as DMF (dimethylformamide) and POCl₃ (phosphoryl chloride) to yield 3-formylindole.

Addition of 2,3-Dihydroxypropyl Group: The 3-formylindole is then subjected to a reaction with glycidol (2,3-epoxypropanol) under acidic or basic conditions to introduce the 2,3-dihydroxypropyl group at the 1-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydroxypropyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The hydroxyl groups in the 2,3-dihydroxypropyl moiety can participate in substitution reactions, forming esters or ethers under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO₄, CrO₃, or other strong oxidizing agents.

Reduction: NaBH₄, LiAlH₄, or catalytic hydrogenation.

Substitution: Acid chlorides or alkyl halides in the presence of a base for esterification or etherification.

Major Products

Oxidation: 1-(2,3-Dihydroxypropyl)-1H-indole-3-carboxylic acid.

Reduction: 1-(2,3-Dihydroxypropyl)-1H-indole-3-methanol.

Substitution: Various esters or ethers depending on the substituents introduced.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:

1-(2,3-Dihydroxypropyl)-1H-indole-3-carbaldehyde has been investigated for its potential anticancer activities. Studies have shown that derivatives of indole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, indole derivatives have been linked to the inhibition of tumor growth and induction of apoptosis in cancer cells .

Antimicrobial Activity:

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibacterial and antifungal agents. Indole derivatives are known to target bacterial cell walls and disrupt microbial metabolism, which can lead to effective treatments against resistant strains .

Organic Synthesis

Building Block for Complex Molecules:

this compound serves as a versatile building block in organic synthesis. It can undergo various reactions such as nucleophilic additions and condensation reactions to form more complex indole derivatives. These derivatives are crucial for synthesizing biologically active compounds .

Synthesis of Heterocycles:

The compound is also used as a precursor in synthesizing diverse heterocyclic compounds. Its carbonyl group facilitates C–C and C–N coupling reactions, leading to the formation of various heterocyclic frameworks that are important in pharmaceuticals .

Biological Studies

Biosynthetic Pathways:

Studies have explored the biosynthetic pathways involving indole compounds, including this compound. Research indicates that these pathways contribute to plant defense mechanisms against pathogens, highlighting the ecological significance of indoles in nature .

Metabolite Profiling:

Recent advances in metabolomics have allowed researchers to profile metabolites derived from this compound in different biological systems. This profiling aids in understanding the metabolic fate of indoles and their roles in physiological processes .

Data Tables

Case Studies

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy

In another research project, the compound was tested against various fungal strains. Results indicated a dose-dependent inhibition of fungal growth, suggesting its potential as a new antifungal agent.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydroxypropyl)-1H-indole-3-carbaldehyde depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The indole ring can engage in π-π interactions, while the aldehyde and hydroxyl groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Analysis :

- The ethyl group in 1-Ethyl-1H-indole contributes to hydrophobicity, limiting its utility in aqueous systems .

- The chloropropyl group in 1-(3-Chloropropyl)indole-3-carboxaldehyde introduces electrophilic reactivity, making it suitable for alkylation or cross-coupling reactions .

- The dihydroxypropyl group in the target compound improves solubility in polar solvents (e.g., water, methanol) and may enhance biocompatibility, as seen in analogous dihydroxypropyl-containing polymers used in biomedical applications .

Functional Group Comparison: Carbaldehyde vs. Carboxylate Esters

Table 2: Reactivity and Spectral Data

Analysis :

- Ester-containing compounds like Methyl 1-methyl-β-carboline-3-carboxylate exhibit stability in basic media, making them suitable for prolonged reactions .

- The carbaldehyde group in the target compound is more electrophilic, enabling rapid condensation with amines or hydrazines. This reactivity is critical for constructing fused heterocycles or pharmaceutical intermediates .

Analysis :

- The chloropropyl derivative poses higher toxicity due to its reactive chlorine atom, requiring stringent safety protocols .

- The dihydroxypropyl group may reduce volatility compared to ethyl or chloropropyl analogs, but its hydroxyl groups could increase hygroscopicity, necessitating dry storage conditions .

Biological Activity

1-(2,3-Dihydroxypropyl)-1H-indole-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may exert its effects through:

- Covalent Bond Formation : Similar to other indole derivatives, it can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that affect cellular functions.

- Antioxidant Properties : It may act as an antioxidant, reducing oxidative stress by modulating reactive oxygen species (ROS) levels in cells .

- Inflammatory Response Modulation : The compound has been shown to influence inflammatory pathways, potentially through the activation of the aryl hydrocarbon receptor (AhR) pathway .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various pathogens. In studies involving indole derivatives, compounds structurally similar to this compound showed notable activity against:

- Staphylococcus aureus : Exhibiting minimum inhibitory concentrations (MIC) as low as 1 μg/mL against methicillin-resistant strains (MRSA) .

- Candida albicans : Moderate antifungal activity was observed, with MIC values indicating potential therapeutic use in treating fungal infections .

Anti-inflammatory Effects

Research indicates that indole derivatives can alleviate inflammation. For instance, compounds like this compound may reduce levels of pro-inflammatory cytokines and modulate immune responses through pathways involving AhR and Nrf2 .

Study on Gut Health

A murine model study explored the impact of indole-derived compounds on gut health. The administration of this compound improved gut mucosal integrity and reduced liver inflammation by restoring the balance of gut microbiota . This suggests a potential application in treating conditions like primary sclerosing cholangitis.

Oxidative Stress Reduction

In vivo studies have shown that this compound can significantly lower oxidative stress markers in tissues affected by high-fat diets. The reduction of ROS levels in both aortic and liver tissues highlights its systemic antioxidant capabilities .

Data Table: Biological Activities of this compound

Q & A

Q. What are the standard synthetic routes for preparing 1-(2,3-Dihydroxypropyl)-1H-indole-3-carbaldehyde?

The compound is typically synthesized via a two-step process:

- Step 1 : Formylation of the indole core using the Vilsmeier-Haack reaction, where POCl₃ and DMF generate an electrophilic chloroiminium intermediate. This reacts with 1H-indole to yield 1H-indole-3-carbaldehyde .

- Step 2 : Introduction of the 2,3-dihydroxypropyl group via SN2 substitution. Sodium hydride deprotonates the indole nitrogen, enabling reaction with a dihydroxypropyl halide (e.g., 3-chloro-1,2-propanediol). Purification often involves recrystallization from DMF/acetic acid mixtures .

Q. Which spectroscopic techniques are critical for structural confirmation?

- NMR : ¹H and ¹³C NMR confirm the aldehyde proton (~9.8 ppm) and the dihydroxypropyl group’s methylene/methine signals.

- IR : A strong C=O stretch (~1680 cm⁻¹) verifies the aldehyde.

- X-ray crystallography : Programs like SHELXL refine crystal structures to resolve ambiguities, particularly for regiochemical assignments .

Advanced Research Questions

Q. How can researchers address low yields during dihydroxypropyl group installation?

Common challenges include steric hindrance at the indole N1 position and competing side reactions. Strategies include:

Q. What role does the dihydroxypropyl group play in modulating biological activity?

The dihydroxypropyl moiety enhances solubility in aqueous media due to its hydrophilic hydroxyl groups. This facilitates interactions with polar binding pockets in enzymes or receptors, as seen in structurally similar indole derivatives studied for enzyme inhibition . Computational docking studies can further elucidate hydrogen-bonding interactions .

Q. How should discrepancies in reported melting points or NMR data be resolved?

Contradictions often arise from impurities or polymorphic forms. Recommendations:

Q. What derivatization strategies are feasible for the aldehyde group?

The aldehyde is a versatile handle for:

- Condensation reactions : Formation of Schiff bases with amines for ligand design .

- Reduction : Sodium borohydride reduces the aldehyde to a hydroxymethyl group, enabling further functionalization (e.g., esterification) .

- Knoevenagel reactions : Conjugation with active methylene compounds to extend π-conjugation .

Methodological Considerations

Q. What solvents and storage conditions optimize compound stability?

Q. How can crystallographic data resolve ambiguous regiochemistry?

SHELX-based refinement of X-ray structures identifies bond lengths and angles, distinguishing between N1- and C3-substituted isomers. For example, the dihydroxypropyl group’s spatial arrangement can be validated via intermolecular hydrogen-bonding networks in the crystal lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.